N-(6-Chloronaphthalene-2-sulfonyl)glycine
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Overview
Description
2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is an organic compound with the molecular formula C12H10ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group, which is known for its applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid typically involves the reaction of 6-chloronaphthalene-2-sulfonyl chloride with glycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloronaphthalene-2-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Chloronaphthalene-2-sulfonamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Naphthalene-2-sulfonic acid: A related compound used in dye synthesis.
6-Chloronaphthalene-2-sulfonyl chloride: A precursor in the synthesis of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid
Uniqueness
2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is unique due to its combination of a naphthalene ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
123090-06-2 |
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Molecular Formula |
C12H10ClNO4S |
Molecular Weight |
299.73 g/mol |
IUPAC Name |
2-[(6-chloronaphthalen-2-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H10ClNO4S/c13-10-3-1-9-6-11(4-2-8(9)5-10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
DSOQMSYNBSAEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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